Magnesium ascorbate hydrate

Catalog No.
S869454
CAS No.
15431-40-0
M.F
C6H8MgO6
M. Wt
200.43 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Magnesium ascorbate hydrate

CAS Number

15431-40-0

Product Name

Magnesium ascorbate hydrate

IUPAC Name

magnesium;(2R)-2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-olate

Molecular Formula

C6H8MgO6

Molecular Weight

200.43 g/mol

InChI

InChI=1S/C6H8O6.Mg/c7-1-2(8)5-3(9)4(10)6(11)12-5;/h2,5,7-10H,1H2;/t2-,5+;/m0./s1

InChI Key

SBCMUHSRBJVMOA-RXSVEWSESA-N

SMILES

Array

Canonical SMILES

C(C(C1C(=C(C(=O)O1)O)[O-])O)O.C(C(C1C(=C(C(=O)O1)O)[O-])O)O.[Mg+2]

Isomeric SMILES

C([C@@H]([C@@H]1C(=C(C(=O)O1)O)[O-])O)O.C([C@@H]([C@@H]1C(=C(C(=O)O1)O)[O-])O)O.[Mg+2]

The exact mass of the compound Magnesium Ascorbate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antioxidant; Skin conditioning. However, this does not mean our product can be used or applied in the same or a similar way.

Magnesium ascorbate hydrate is a fully reacted, water-soluble, buffered mineral salt of ascorbic acid that provides a dual-action delivery of both vitamin C and elemental magnesium. Unlike the free acid form of vitamin C, which is highly acidic, magnesium ascorbate is pH-neutral, making it highly compatible with acid-sensitive active pharmaceutical ingredients (APIs) and gentle on the gastrointestinal tract [1]. Commercially, it is prioritized in procurement for its high aqueous solubility (>95 g/100 mL), non-hygroscopic solid-state profile, and its ability to supply bioavailable magnesium (~6% by weight) without introducing unwanted sodium or calcium loads [2]. These attributes make it a foundational precursor for premium nutraceuticals, low-sodium dietary formulations, and specialized cosmetic antioxidants.

Substituting magnesium ascorbate hydrate with generic ascorbic acid or alternative mineral ascorbates introduces severe formulation and compliance risks. Free ascorbic acid has a low pH (~2.0–2.5), which can cause acid-catalyzed degradation of co-formulated ingredients, alter the rheology of cosmetic emulsions, and induce gastric distress in high-dose oral applications [1]. While sodium ascorbate resolves the acidity issue, it introduces a significant sodium penalty (~11% by weight), disqualifying it from low-sodium or cardiovascular-focused product lines. Similarly, physical mixtures of magnesium oxide and ascorbic acid fail as direct substitutes due to the poor solubility of the oxide, which requires energy-intensive in-situ heating (60–70 °C) to react, leading to heterogeneous blending and potential batch-to-batch inconsistency in liquid or suspension products [2].

Aqueous pH and Formulation Compatibility

Magnesium ascorbate hydrate functions as a fully buffered antioxidant, yielding a near-neutral pH in aqueous solution. Analytical data demonstrates that magnesium ascorbate maintains a pH of 6.5–8.5 (typically ~7.0), whereas standard ascorbic acid produces a highly acidic environment with a pH of 2.0–2.5 in similar concentrations [1]. This neutralization prevents the acid-hydrolysis of sensitive co-ingredients in complex matrices and eliminates the need for secondary buffering agents in formulation workflows [2].

Evidence DimensionAqueous solution pH
Target Compound DatapH 6.5–8.5 (buffered, neutral)
Comparator Or BaselineAscorbic acid (pH 2.0–2.5)
Quantified Difference~4.5 to 6.0 pH unit reduction in acidity
ConditionsStandard aqueous solution at room temperature

Enables the formulation of high-dose vitamin C products without causing acid-induced degradation of co-actives or requiring additional alkalizing excipients.

Cation Profile and Dietary Sodium Elimination

For applications requiring high-dose ascorbate supplementation, the choice of mineral counter-ion is critical. Magnesium ascorbate hydrate delivers approximately 6.0–6.5% elemental magnesium by weight while remaining completely sodium-free [1]. In contrast, substituting with sodium ascorbate introduces an obligate sodium load of roughly 11%. In a standard 1,000 mg ascorbate dose, sodium ascorbate forces the co-ingestion of ~110 mg of sodium, whereas magnesium ascorbate provides ~60 mg of beneficial magnesium with zero sodium penalty.

Evidence DimensionObligate sodium load per 1,000 mg dose
Target Compound Data0 mg sodium (with ~60 mg magnesium)
Comparator Or BaselineSodium ascorbate (~110 mg sodium)
Quantified Difference100% elimination of sodium content
ConditionsStoichiometric analysis of mineral ascorbate salts

Crucial for procuring ingredients for cardiovascular health supplements or strict low-sodium dietary formulations where sodium ascorbate is contraindicated.

Aqueous Solubility for Cold-Process Liquid Manufacturing

The fully reacted magnesium ascorbate hydrate exhibits exceptional aqueous solubility, recorded at greater than 95 g/100 mL [1]. When manufacturers attempt to substitute this with a cheaper physical mixture of ascorbic acid and magnesium oxide, the poor solubility of the oxide component necessitates an energy-intensive in-situ neutralization process, often requiring sustained heating at 60–70 °C to achieve a clear solution [2]. The pre-reacted hydrate bypasses this thermal requirement, allowing for immediate cold-process dissolution.

Evidence DimensionAqueous solubility and thermal processing requirement
Target Compound Data>95 g/100 mL; immediate cold dissolution
Comparator Or BaselineMagnesium oxide + ascorbic acid mixture (requires 60–70 °C heating for in-situ reaction)
Quantified DifferenceElimination of the 60–70 °C heating step for dissolution
ConditionsAqueous liquid formulation and ampoule preparation

Drastically reduces energy costs and processing time in liquid manufacturing by enabling cold-process workflows and preventing suspension settling.

Solid-State Hygroscopicity and Powder Handling

Handling and storage of vitamin C derivatives are often complicated by moisture absorption. Magnesium ascorbate hydrate is specifically synthesized to be non-hygroscopic under standard storage conditions, maintaining its flowability and chemical stability [1]. In contrast, pure ascorbic acid and certain unbuffered mixtures are highly susceptible to moisture-induced caking and subsequent oxidative degradation, which complicates dry-blending operations and reduces the shelf-life of the final powdered product.

Evidence DimensionMoisture absorption and powder stability
Target Compound DataNon-hygroscopic, shelf-stable powder
Comparator Or BaselineAscorbic acid (hygroscopic, prone to caking and moisture-induced oxidation)
Quantified DifferenceSignificant reduction in moisture uptake and prevention of caking
ConditionsAmbient storage and dry-blending manufacturing environments

Ensures consistent powder rheology during high-speed capsule filling and extends the shelf-life of dry nutraceutical blends.

Low-Sodium, High-Dose Antioxidant Nutraceuticals

Directly leveraging its 0% sodium profile and ~6% bioavailable magnesium content, magnesium ascorbate hydrate is the optimal precursor for cardiovascular-focused or low-sodium dietary supplements. It allows manufacturers to deliver therapeutic doses of vitamin C without violating strict sodium intake limits associated with sodium ascorbate [1].

pH-Sensitive Cosmetic and Topical Formulations

Because it maintains a neutral pH (6.5–8.5) in aqueous environments, this compound is ideal for formulating advanced anti-aging serums and creams. It prevents the acid-catalyzed degradation of co-formulated peptides or polymers that typically occurs when using standard ascorbic acid, ensuring long-term emulsion stability [1].

Cold-Processed Liquid Vitamin Suspensions and Ampoules

Utilizing its exceptional aqueous solubility (>95 g/100 mL), magnesium ascorbate hydrate is highly suited for liquid manufacturing. It eliminates the need for the energy-intensive 60–70 °C heating step required when reacting magnesium oxide with ascorbic acid in situ, streamlining cold-process workflows for clear beverage and ampoule production [2].

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

200.0171297 Da

Monoisotopic Mass

200.0171297 Da

Heavy Atom Count

13

UNII

0N1G678593

Use Classification

Cosmetics -> Skin conditioning; Antioxidant

Dates

Last modified: 04-15-2024

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